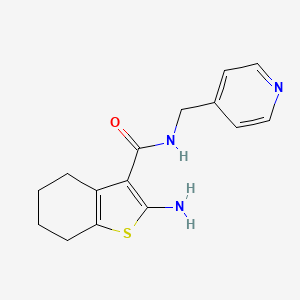

2-amino-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c16-14-13(11-3-1-2-4-12(11)20-14)15(19)18-9-10-5-7-17-8-6-10/h5-8H,1-4,9,16H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMOQHMDUWLQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the benzothiophene core, which can be synthesized through cyclization reactions involving sulfur-containing precursors The pyridine moiety is then introduced through nucleophilic substitution reactions, often using pyridine derivatives as starting materials

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the benzothiophene or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and aryl groups.

Scientific Research Applications

Anticancer Activity

The compound is hypothesized to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibitors of CDK2 have shown promise in disrupting cancer cell proliferation by inducing cell cycle arrest and apoptosis. Studies indicate that similar compounds can lead to significant cytotoxicity against various cancer cell lines, suggesting that 2-amino-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may possess similar properties .

Enzyme Inhibition

Research has indicated that this compound can interact with various enzymes involved in critical biochemical pathways. Its potential to modulate pathways related to apoptosis and cell proliferation makes it a candidate for further exploration in drug design .

Targeting Specific Pathways

The compound's structure allows it to engage with specific targets within cells, potentially leading to the development of drugs aimed at particular diseases characterized by dysregulated cell growth or survival mechanisms .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Benzothiophene Core: Achieved through cyclization reactions involving precursors like 2-mercaptobenzoic acid.

- Introduction of Pyridine Moiety: This is done via nucleophilic substitution reactions.

- Amidation Reaction: The final step involves forming the carboxamide group through amidation reactions under dehydrating conditions .

Industrial Production

In industrial settings, optimizing these synthetic steps is crucial for maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed .

Cytotoxicity Studies

Several studies have demonstrated the cytotoxic effects of related compounds on various cancer cell lines. For instance:

- A study found that compounds with similar structures inhibited CDK2 activity effectively, leading to reduced viability in cancer cells .

Pharmacokinetics and Toxicology

Investigations into the pharmacokinetics of this compound are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data suggest favorable profiles compared to other known inhibitors .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-amino-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Derivatives

Physicochemical and Structural Insights

- Crystal structure analysis : The 2-fluorophenyl derivative was characterized via X-ray diffraction, revealing planar benzothiophene and fluorophenyl moieties with intermolecular hydrogen bonds stabilizing the lattice .

- Synthetic optimization: Heterocyclization in DMSO and glacial acetic acid improves yields for the pyridin-4-ylmethyl derivative compared to ethanol-based methods used for simpler aryl analogs .

- Stability and reactivity : tert-Butyl substituents (e.g., in Combi-Blocks QZ-2063) enhance steric protection, reducing degradation during storage .

Key Research Findings

Anti-tyrosinase activity : Azomethine precursors of these compounds, including the pyridin-4-ylmethyl derivative, inhibit tyrosinase (IC₅₀ = 12–45 µM), a target for hyperpigmentation disorders .

Cytostatic effects : Derivatives with electron-deficient aryl groups (e.g., 4-chlorophenyl) show higher potency against cancer cell lines than alkyl-substituted analogs .

Antimicrobial activity : The 4-methylphenyl analog exhibits broad-spectrum activity against Staphylococcus aureus and Candida albicans (MIC = 8–32 µg/mL) .

Biological Activity

2-amino-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a benzothiophene core and a pyridine moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C15H17N3OS

- CAS Number : 777878-42-9

- Molecular Weight : 287.39 g/mol

The biological activity of this compound is primarily linked to its interaction with cyclin-dependent kinases (CDKs), particularly CDK2. Similar compounds have demonstrated the ability to inhibit CDK2 activity, leading to significant alterations in cell cycle progression and apoptosis induction in cancer cells. The inhibition of CDK2 disrupts the CDK2/cyclin A2 complex, which is crucial for cell proliferation.

Biological Activity Overview

- Anticancer Activity :

- Inhibition of Enzymatic Activity :

- Impact on Cell Signaling Pathways :

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of similar compounds, it was reported that several derivatives exhibited more than 90% inhibition against specific cancer cell lines. The selectivity index was calculated based on the compound's cytotoxicity against normal cells versus cancer cells, indicating promising therapeutic potential .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Benzothiophene Core : Cyclization of a suitable precursor under acidic or basic conditions.

- Introduction of Pyridine Moiety : Nucleophilic substitution reaction involving a pyridine derivative.

- Amidation Reaction : Final formation of the carboxamide group using an amine and a carboxylic acid derivative under dehydrating conditions .

Q & A

Basic: What are the established synthetic routes for 2-amino-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can its purity be validated?

Methodological Answer:

The compound is synthesized via a multi-step protocol involving:

- Step 1 : Cyclocondensation of 2-aminothiophene derivatives with substituted pyridinecarboxamides under reflux in ethanol or DMF.

- Step 2 : Functionalization of the tetrahydrobenzothiophene core via amide coupling, using reagents like EDCI/HOBt for carboxamide bond formation .

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) spectroscopy. X-ray crystallography (as used in related tetrahydrobenzothiophene derivatives) resolves structural ambiguities, with R-factors < 0.05 indicating high precision .

Advanced: How can computational methods optimize the synthesis of this compound to reduce trial-and-error experimentation?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze historical reaction data to recommend optimal conditions (solvent, temperature, catalyst). For example:

- Reaction Path Search : Identifies low-energy intermediates in the cyclocondensation step.

- Experimental Validation : Prioritizes conditions with >90% predicted yield, reducing iterations by ~50% compared to traditional methods .

- Case Study : ICReDD’s workflow integrates computed activation energies with robotic high-throughput screening to validate predictions .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Assigns protons and carbons in the tetrahydrobenzothiophene and pyridinylmethyl moieties. For example, the NH₂ group resonates at δ 5.8–6.2 ppm in DMSO-d₆.

- IR Spectroscopy : Confirms amide bonds (C=O stretch at ~1650 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 330.1234) .

Advanced: How can researchers resolve contradictions in biological activity data for structural analogs of this compound?

Methodological Answer:

Contradictions often arise from variations in substituents or stereochemistry. A systematic approach includes:

- SAR Analysis : Compare analogs with modified pyridine or benzothiophene groups. For example, replacing the pyridinylmethyl group with a chlorobenzylidene alters LogP by ~0.5 units, affecting membrane permeability .

- Crystallographic Overlays : Superimpose X-ray structures of active vs. inactive analogs to identify critical binding motifs (e.g., hydrogen bonds with kinase ATP pockets).

- Statistical Validation : Use multivariate regression to isolate variables (e.g., steric bulk vs. electronic effects) responsible for activity discrepancies .

Basic: What are the known solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Sparingly soluble in water (<0.1 mg/mL), but dissolves in DMSO (50 mg/mL) or ethanol (10 mg/mL).

- Stability : Degrades by <5% over 24 hours at 25°C in PBS (pH 7.4), but hydrolyzes rapidly under acidic conditions (pH < 3).

- Storage : Store at -20°C under argon to prevent oxidation of the tetrahydrobenzothiophene ring .

Advanced: How can in silico modeling predict this compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets. Key interactions include:

- MD Simulations : Analyze binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust target engagement.

- Validation : Correlate docking scores (Kd < 100 nM) with in vitro IC₅₀ data from kinase inhibition assays .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (similar to pyridine derivatives).

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF).

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How can researchers design experiments to investigate the compound’s metabolic stability in preclinical models?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Calculate intrinsic clearance (CLint) using the substrate depletion method.

- Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the benzothiophene ring).

- In Vivo Correlation : Administer 10 mg/kg IV/PO in rodents; collect plasma at 0–24 hours for PK analysis (AUC, t₁/₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.